molecular formula C15H20N2O3 B2567395 1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1426314-96-6

1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2567395
CAS No.: 1426314-96-6
M. Wt: 276.336
InChI Key: PABHIJGXBFOMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as A-769662, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a critical role in cellular energy homeostasis. The activation of AMPK by A-769662 has been shown to have a variety of biochemical and physiological effects, making it a promising target for the development of new drugs.

Scientific Research Applications

Crystal Structure Analysis

The compound 1-isopropyl-3-((1R,4aS,10aR)-7-isopropyl-1, 4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)urea, a derivative of dehydroabietic acid, exhibits a unique crystal structure with two independent molecules differing in conformation within the same crystal lattice. Each molecule showcases a classic tricyclic hydrophenanthrene framework with trans-ring junctions between two cyclohexane rings, adopting chair and half-chair conformations. This structure is stabilized through intermolecular hydrogen bonds, leading to a head-tail zigzag arrangement within the crystal (Xiaoping Rao et al., 2010).

Synthesis and Characterization of Novel Derivatives

New derivatives containing 1-((6-(4-chlorophenoxy)/(4-bromophenoxy)/(4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl/(p-tolyl)/(4-methoxy phenyl)/(4-chloro phenyl) urea have been synthesized. These compounds were evaluated for antimicrobial properties, showcasing the versatility of urea derivatives in synthesizing compounds with potential biological activities (V. Rani et al., 2014).

Polymerization Initiator Applications

N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates, have been investigated as thermal latent initiators in the polymerization of diglycidyl ether of bisphenol A (DGEBA). The urea derivatives exhibit thermal latency, initiating polymerization at elevated temperatures, which is significant for developing temperature-controlled polymerization processes (N. Makiuchi et al., 2015).

Complexation and Unfolding Studies

Heterocyclic ureas have been synthesized and studied for their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. This property is crucial for understanding the self-assembly and complexation behaviors of ureas in various chemical and biological systems (P. Corbin et al., 2001).

Green Solvent for Copolymer Preparation

Isopropyl alcohol has been identified as a green and unusual solvent for synthesizing silicone–urea copolymers with high urea content. This finding opens new pathways for eco-friendly solvent choices in polymer chemistry, emphasizing the importance of solvent effects on polymer synthesis and properties (E. Yilgor et al., 2003).

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(2)17-15(18)16-10-6-7-11-20-14-9-5-4-8-13(14)19-3/h4-5,8-9,12H,10-11H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABHIJGXBFOMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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